molecular formula C12H10BrN5O B14181782 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-

货号: B14181782
分子量: 320.14 g/mol
InChI 键: HGZCCNZDCZNSKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The core structure consists of a fused pyrrole and pyridine ring system, with a hydroxyl group at position 4, a bromine atom at position 6, a methyl group at position 1, and a 2-amino-4-pyrimidinyl substituent at position 2. These substituents likely influence its electronic properties, solubility, and biological activity .

属性

分子式

C12H10BrN5O

分子量

320.14 g/mol

IUPAC 名称

3-(2-aminopyrimidin-4-yl)-6-bromo-1-methyl-7H-pyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C12H10BrN5O/c1-18-5-6(7-2-3-15-12(14)16-7)10-8(19)4-9(13)17-11(10)18/h2-5H,1H3,(H,17,19)(H2,14,15,16)

InChI 键

HGZCCNZDCZNSKM-UHFFFAOYSA-N

规范 SMILES

CN1C=C(C2=C1NC(=CC2=O)Br)C3=NC(=NC=C3)N

产品来源

United States

准备方法

Bromination and Methylation Strategies

The 6-bromo substituent is introduced via electrophilic bromination. Starting from 7-azaindole, bromination at position 6 is achieved using bromine in chloroform at 0°C or NBS in tetrahydrofuran (THF). Subsequent methylation at position 1 is performed using methyl iodide in the presence of a base such as sodium hydride (NaH):

$$
\text{Pyrrolopyridine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} 1\text{-methylpyrrolo[2,3-b]pyridine}
$$

Challenges : Competing bromination at positions 3 and 5 necessitates careful control of reaction stoichiometry and temperature to favor the 6-bromo isomer.

Buchwald-Hartwig Amination for Functionalization

The 4-hydroxy group is modified via Buchwald-Hartwig amination to introduce nitrogen-containing substituents. However, this step requires masking the hydroxyl group to prevent side reactions. The trimethylsilylethoxymethyl (SEM) group is commonly used for protection due to its stability under coupling conditions:

$$
\text{4-Hydroxy intermediate} \xrightarrow{\text{SEM-Cl, base}} \text{SEM-protected intermediate}
$$

After amination, the SEM group is removed using hydrochloric acid, though this step risks formaldehyde release, which can lead to tricyclic byproducts.

Protective Group Strategies

Protective groups are critical for preserving reactive sites during synthesis. The SEM group is preferred for hydroxyl protection due to its orthogonal stability compared to other groups like tert-butyldimethylsilyl (TBS). Key considerations include:

  • SEM Deprotection : Requires acidic conditions (e.g., HCl in THF), but overexposure leads to formaldehyde-mediated cyclization, forming an eight-membered 7-azaindole derivative.
  • Alternative Protections : Benzyl and acetyl groups are less favored due to lower stability under Suzuki coupling conditions.

Optimization of Reaction Conditions

Catalyst Screening

Palladium-based catalysts, particularly Pd(dppf)Cl₂, provide superior yields in cross-coupling reactions compared to alternatives like Pd(PPh₃)₄. A catalyst loading of 5–10 mol% is optimal for balancing cost and efficiency.

Solvent and Temperature Effects

  • Suzuki Coupling : A dioxane/water mixture (2.5:1) at 80°C maximizes boronic acid solubility and reaction rate.
  • Bromination : Chloroform at 0°C minimizes di-bromination byproducts.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:

  • Automated Purification : Chromatography is replaced with crystallization in 95% ethanol for cost-effectiveness.
  • Waste Reduction : InCl₃-catalyzed reactions (from source) inspire greener protocols, though direct applicability to pyrrolopyridines requires further study.

Challenges and Troubleshooting

  • Byproduct Formation : SEM deprotection generates formaldehyde, which reacts with primary amines to form imine byproducts. Adding scavengers like ethanolamine mitigates this issue.
  • Regioselectivity : Competing bromination at positions 3 and 6 is addressed by using excess NBS (1.1 equiv) in THF at −20°C.

化学反应分析

Types of Reactions

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- has several scientific research applications:

相似化合物的比较

Structural Analogues and Their Properties

The compound shares structural similarities with other pyrrolopyridine derivatives, differing primarily in substituent positions and functional groups. Key analogs include:

Compound Name Molecular Formula CAS Number Substituents (Positions) Molecular Weight Key Properties
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol C₇H₅BrN₂O 1190310-05-4 Br (4), OH (6) 213.03 Storage: 2–8°C, H302 hazard
1H-Pyrrolo[2,3-b]pyridin-4-ol C₇H₆N₂O 74420-02-3 OH (4) 150.14 Purity: 97%
1H-Pyrrolo[2,3-b]pyridin-5-ol C₇H₆N₂O 98549-88-3 OH (5) 150.14 Purity: 98%
1H-Pyrrolo[3,2-b]pyridin-6-ol C₇H₆N₂O 1015609-35-4 OH (6) 150.14 Purity: 95%

Key Observations :

  • Bromination: The bromine atom in 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol increases molecular weight (213.03 vs. 150.14 for non-brominated analogs) and may enhance electrophilic reactivity, making it a candidate for cross-coupling reactions .
  • Substituent Position : Hydroxyl group placement (positions 4, 5, or 6) affects hydrogen-bonding capacity and solubility. For example, 1H-Pyrrolo[2,3-b]pyridin-4-ol (OH at position 4) is structurally closest to the target compound but lacks the bromo and pyrimidinyl groups .
Reactivity and Stability
  • Bromine vs. Methyl Groups : The bromine atom in 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol may render it more reactive toward nucleophilic substitution compared to the methyl-substituted target compound, which is likely more stable under basic conditions .
  • Amino-Pyrimidinyl Influence: The 2-amino-4-pyrimidinyl group could increase solubility in polar solvents due to its hydrogen-bonding capacity, contrasting with non-functionalized analogs like 1H-Pyrrolo[2,3-b]pyridin-4-ol .

生物活性

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- (CAS Number: 1048967-66-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyDetails
Molecular Formula C11H8BrN5O
Molecular Weight 306.12 g/mol
CAS Number 1048967-66-3
Canonical SMILES C1=CN=C(N=C1C2=CNC3=C2C(=O)C=C(N3)Br)N

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may function as an inhibitor of phosphodiesterases (PDEs), particularly PDE4B, which plays a crucial role in inflammatory responses and central nervous system (CNS) disorders. Inhibition of PDE4B can lead to decreased levels of pro-inflammatory cytokines such as TNF-α, making it a potential candidate for treating inflammatory diseases and CNS disorders .

Antiinflammatory Activity

Studies have demonstrated that compounds similar to 1H-Pyrrolo[2,3-b]pyridin-4-ol exhibit significant anti-inflammatory properties. For instance, derivative compounds have shown the ability to inhibit the release of TNF-α from macrophages when exposed to lipopolysaccharides (LPS), indicating their potential in managing inflammatory conditions .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research suggests that pyrrolo[2,3-b]pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, studies on related compounds have shown moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .

CNS Activity

Given its interaction with PDEs, there is potential for this compound in treating CNS disorders. The inhibition of PDE4B may help alleviate symptoms associated with neuroinflammatory conditions and could be beneficial in drug development for diseases such as Alzheimer's and multiple sclerosis .

Case Studies

  • PDE4B Inhibition Study : A study evaluated the pharmacological profile of various pyrrolo derivatives, including the one in focus. The results indicated that these compounds significantly inhibited PDE4B activity and reduced pro-inflammatory cytokine release in vitro. This suggests a promising avenue for further development in treating inflammatory diseases .
  • Antitumor Activity Assessment : Another study assessed the cytotoxic effects of pyrrolo derivatives on various cancer cell lines. The findings revealed that while some derivatives exhibited strong activity against specific cancer types, others showed limited efficacy, highlighting the need for further optimization to enhance selectivity and potency against tumor cells .

常见问题

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclizationEthanol, K₂CO₃, 150°C60–75%
BrominationNBS, DMF, 0°C45–55%
PurificationRecrystallization (MeOH)>95% purity

Advanced Question: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to avoid side reactions (e.g., decomposition at >100°C) .
  • Catalysis: Use Pd(PPh₃)₄ for Suzuki couplings to introduce pyrimidinyl groups, optimizing molar ratios (1:1.2 substrate:boronic acid) .
  • Monitoring: Employ TLC or LC-MS at each step to identify byproducts (e.g., dimerization) and adjust stoichiometry .

Data Contradiction Example:
Low yields (30–40%) in bromination steps may arise from competing N-alkylation. Mitigate by pre-protecting amino groups with Boc or Fmoc .

Basic Question: Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Assign all protons and carbons, noting coupling patterns (e.g., doublets for pyridinyl H) and deshielded NH/OH signals .
  • X-ray Crystallography: Resolve ambiguous stereochemistry (if crystalline) by comparing experimental vs. simulated powder patterns .
  • IR Spectroscopy: Confirm functional groups (e.g., C=O at ~1640 cm⁻¹, NH₂ at ~3300 cm⁻¹) .

Q. Table 2: Key Characterization Data

ParameterObserved ValueReference
¹H NMR (DMSO-d₆)δ 8.36 (s, H-2), δ 6.87–6.89 (m, H-5)
HRMS [M+H]⁺375.1814 (calc. 375.1816)
HPLC Retention Time12.3 min (MeCN:H₂O = 70:30)

Advanced Question: How do substituent variations impact structure-activity relationships (SAR) in kinase inhibition?

Methodological Answer:

  • Pyrimidinyl Group: The 2-amino-4-pyrimidinyl moiety enhances ATP-binding pocket affinity in kinases (e.g., JAK2/STAT3). Replace with pyrazinyl groups to reduce off-target effects .
  • Bromine Position: 6-Bromo substitution increases steric bulk, improving selectivity but reducing solubility. Debromination via Pd/C/H₂ restores activity in hydrophilic assays .

Q. Table 3: SAR Findings

ModificationBiological EffectReference
6-Bromo → 6-ClReduced IC₅₀ (JAK2: 12 nM → 8 nM)
1-Methyl → 1-HDecreased metabolic stability (t₁/₂: 4h → 1.5h)

Advanced Question: How to resolve contradictory NMR data for pyrrolo-pyridine derivatives?

Methodological Answer:

  • Deuterated Solvents: Use DMSO-d₆ for NH/OH proton visibility; CDCl₃ for aromatic resolution .
  • Decoupling Experiments: Apply NOESY or COSY to differentiate overlapping signals (e.g., H-5 vs. H-6) .
  • Computational Validation: Compare experimental shifts with DFT-calculated NMR (software: Gaussian, ADF) .

Basic Question: What purification methods are effective for removing halogenated byproducts?

Methodological Answer:

  • Column Chromatography: Use silica gel with EtOAc/hexane (3:7) gradients to separate brominated isomers .
  • Recrystallization: Dissolve crude product in hot MeOH, filter at 4°C to isolate high-purity crystals .

Advanced Question: How to design stability studies under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in PBS (pH 7.4/5.0) at 37°C for 24h; monitor degradation via HPLC .
  • Light Sensitivity: Expose to UV (254 nm) for 48h; track photodegradation products with LC-MS .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。